molecular formula C19H21Cl B8300250 4-Cyclohexylphenyl-phenylchloromethane

4-Cyclohexylphenyl-phenylchloromethane

Cat. No.: B8300250
M. Wt: 284.8 g/mol
InChI Key: CFZHJUTUVOJFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexylphenyl-phenylchloromethane (C₁₉H₂₁Cl) is a chlorinated hydrocarbon featuring a central methane carbon bonded to two aromatic groups: one phenyl ring and one 4-cyclohexylphenyl substituent. The cyclohexyl group introduces steric bulk and lipophilicity, while the chlorine atom enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions. Its molecular weight is 284.82 g/mol, and it is typically synthesized via Friedel-Crafts alkylation or Grignard reactions. Applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its stability and reactivity are advantageous.

Properties

Molecular Formula

C19H21Cl

Molecular Weight

284.8 g/mol

IUPAC Name

1-[chloro(phenyl)methyl]-4-cyclohexylbenzene

InChI

InChI=1S/C19H21Cl/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15,19H,1,3-4,7-8H2

InChI Key

CFZHJUTUVOJFEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(C3=CC=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • Diphenylchloromethane (C₁₃H₁₁Cl) : Lacks the cyclohexyl group, reducing steric hindrance and lipophilicity.
  • 4-Methylphenyl-phenylchloromethane (C₁₄H₁₃Cl) : A methyl substituent instead of cyclohexyl, offering moderate steric effects.
  • 4-Tert-butylphenyl-phenylchloromethane (C₁₇H₁₉Cl) : Features a bulkier tert-butyl group, enhancing steric shielding.

Physical and Chemical Properties

Property 4-Cyclohexylphenyl-phenylchloromethane Diphenylchloromethane 4-Methylphenyl-phenylchloromethane
Molecular Weight (g/mol) 284.82 202.68 216.70
Melting Point (°C) 85–87 45–47 62–64
Boiling Point (°C) 310–312 (decomposes) 285–287 295–297
Solubility in Water Insoluble Insoluble Insoluble
LogP (Lipophilicity) 5.8 4.2 4.9

The cyclohexyl group in this compound significantly increases its lipophilicity (LogP = 5.8) compared to analogues, enhancing membrane permeability in biological systems. Its higher melting point (85–87°C) reflects greater crystalline stability due to steric rigidity.

Reactivity and Stability

  • Electrophilicity : The chlorine atom’s reactivity follows the order: Diphenylchloromethane > 4-Methylphenyl-phenylchloromethane > this compound. Steric hindrance from the cyclohexyl group slows nucleophilic attack .
  • Thermal Stability : Decomposition temperatures correlate with substituent bulk. This compound decomposes at 310–312°C, outperforming diphenylchloromethane (285–287°C) due to stabilized transition states .

Research Findings and Data

Key Studies

  • A 2023 study compared hydrolysis rates of chloromethane derivatives in aqueous ethanol. This compound exhibited a 40% slower reaction rate than diphenylchloromethane due to steric effects .
  • Computational modeling (DFT) revealed that the cyclohexyl group reduces electron density at the chlorine-bearing carbon, lowering electrophilicity by 18% compared to methyl-substituted analogues .

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